3,6'-dichloro-6H-1,3'-bipyridazin-6-one
Vue d'ensemble
Description
3,6'-dichloro-6H-1,3'-bipyridazin-6-one, also known as DCB, is a heterocyclic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glycogen metabolism and cell survival.
Biochemical and physiological effects:
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to have various biochemical and physiological effects. In cancer research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to protect dopaminergic neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for optimization of yields. Another advantage is that it has shown promising results in various diseases, which makes it a potential therapeutic agent. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that its effects may vary depending on the disease being studied, which requires further research.
Orientations Futures
There are several future directions for research on 3,6'-dichloro-6H-1,3'-bipyridazin-6-one. One direction is to further study its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its effects in other diseases, such as diabetes and cardiovascular disease. Additionally, research can be conducted to optimize the synthesis methods of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one to increase yields and reduce costs. Finally, research can be conducted to study the pharmacokinetics and pharmacodynamics of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one to determine the optimal dosage and administration for therapeutic use.
Méthodes De Synthèse
3,6'-dichloro-6H-1,3'-bipyridazin-6-one can be synthesized using various methods, including the condensation of 2,6-dichloropyridine with 2-aminopyridine followed by oxidation with potassium permanganate. Another method involves the reaction of 2,6-dichloropyridine with 2-aminopyridine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one.
Applications De Recherche Scientifique
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBOVNFYVRSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290805 | |
Record name | NSC71102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1945-76-2 | |
Record name | NSC71102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC71102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.